molecular formula C7H2ClF3N2 B11897367 5-Chloro-2-ethynyl-4-(trifluoromethyl)pyrimidine

5-Chloro-2-ethynyl-4-(trifluoromethyl)pyrimidine

Cat. No.: B11897367
M. Wt: 206.55 g/mol
InChI Key: FHAGJYYARFMPDR-UHFFFAOYSA-N
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Description

5-Chloro-2-ethynyl-4-(trifluoromethyl)pyrimidine: is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic organic compounds with a six-membered ring structure containing two nitrogen atoms at positions 1 and 3. The presence of chlorine, ethynyl, and trifluoromethyl groups in this compound imparts unique chemical properties, making it valuable for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-ethynyl-4-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction , which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst .

Industrial Production Methods: Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction under optimized conditions to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2-ethynyl-4-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.

    Coupling Reactions: The ethynyl group can participate in coupling reactions, forming new carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

Chemistry: In chemistry, 5-Chloro-2-ethynyl-4-(trifluoromethyl)pyrimidine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science research.

Biology and Medicine: The compound’s derivatives have shown potential in biological and medicinal research. They are investigated for their antimicrobial, antiviral, and anticancer properties . The trifluoromethyl group enhances the compound’s metabolic stability and bioavailability, making it a promising candidate for drug development .

Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique chemical properties make it valuable for developing new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 5-Chloro-2-ethynyl-4-(trifluoromethyl)pyrimidine involves its interaction with molecular targets and pathways within biological systems. The compound can inhibit specific enzymes or receptors, leading to various biological effects. For example, its derivatives may inhibit DNA synthesis or protein function , resulting in antimicrobial or anticancer activity .

Comparison with Similar Compounds

  • 2-Chloro-4-(trifluoromethyl)pyrimidine
  • 2,4-Dichloro-5-(trifluoromethyl)pyrimidine
  • 2-Chloro-5-(trifluoromethyl)pyridine

Comparison: Compared to these similar compounds, 5-Chloro-2-ethynyl-4-(trifluoromethyl)pyrimidine is unique due to the presence of the ethynyl group. This group enhances its reactivity and allows for the formation of more complex structures through coupling reactions. Additionally, the trifluoromethyl group imparts increased metabolic stability and lipophilicity, making it more suitable for pharmaceutical applications .

Properties

Molecular Formula

C7H2ClF3N2

Molecular Weight

206.55 g/mol

IUPAC Name

5-chloro-2-ethynyl-4-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C7H2ClF3N2/c1-2-5-12-3-4(8)6(13-5)7(9,10)11/h1,3H

InChI Key

FHAGJYYARFMPDR-UHFFFAOYSA-N

Canonical SMILES

C#CC1=NC=C(C(=N1)C(F)(F)F)Cl

Origin of Product

United States

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